2,5-dichloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
This compound is a structurally complex benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group attached to a 2,5-dimethylphenyl ring.
Properties
IUPAC Name |
2,5-dichloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S2/c1-10-3-4-11(2)15(7-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)13-8-12(20)5-6-14(13)21/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOWKQZHOMNOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to yield the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2,5-dichloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound shares core features with several thiadiazole and benzamide derivatives documented in the literature:
Table 1: Key Physicochemical Properties of Compared Compounds
Key Observations:
Spectroscopic and Structural Analysis
- IR/NMR Trends : highlights IR peaks at 1650–1700 cm⁻¹ (amide C=O stretch) and 3100–3300 cm⁻¹ (N-H stretch) in related compounds. The target compound’s dichloro substituents may downshift these peaks slightly due to electron-withdrawing effects .
- Crystal Structure : The butterfly conformation observed in ’s thiadiazole derivative (dihedral angle: 46.3°) suggests that the target compound’s sulfanyl linkage may similarly influence molecular packing and stability .
Biological Activity
The compound 2,5-dichloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a member of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its antimicrobial properties.
Chemical Structure and Properties
The structure of the compound includes a thiadiazole ring , which is crucial for its biological activity. The presence of chlorine and a dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₃Cl₂N₃OS |
| Molecular Weight | 342.24 g/mol |
| Key Functional Groups | Thiadiazole, Benzamide, Carbamoyl |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds related to the thiadiazole scaffold have demonstrated significant cytotoxicity against various cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and A431 (skin cancer) .
- Mechanism of Action :
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial activities. The compound exhibits promising antibacterial and antifungal properties:
- Antibacterial Activity :
- Antifungal Activity :
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- Antimicrobial Efficacy
Q & A
Q. Q: What are the critical steps and challenges in synthesizing 2,5-dichloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?
A: The synthesis involves multi-step reactions, including:
- Thiadiazole ring formation : Condensation of hydrazine derivatives with carbon disulfide or thiourea under controlled pH (e.g., acidic conditions) to form the 1,3,4-thiadiazole core .
- Sulfanyl linker introduction : Reaction of the thiadiazole intermediate with mercaptoacetic acid derivatives, requiring precise temperature control (60–80°C) to avoid side reactions .
- Amide coupling : Activation of carboxylic acid groups (e.g., using EDC/HOBt) to attach the 2,5-dichlorobenzamide and 2,5-dimethylphenylcarbamoyl moieties .
Key challenges : Purification of intermediates via column chromatography or recrystallization to ensure >95% purity , and avoiding hydrolysis of the sulfanyl group during acidic/basic conditions .
Advanced Synthesis: Reaction Optimization
Q. Q: How can researchers optimize reaction yields for the sulfanyl-thiadiazole intermediate?
A: Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency between thiols and halogenated intermediates .
- Catalyst use : Triethylamine or DMAP improves amide bond formation, reducing reaction time by 30–40% .
- Real-time monitoring : TLC or HPLC to track reaction progress and identify byproducts (e.g., disulfide formation) .
Data-driven approach : Design of Experiments (DoE) can model the impact of temperature (50–90°C), molar ratios (1:1.2–1.5), and solvent volume on yield .
Structural Analysis and Functional Group Interactions
Q. Q: What spectroscopic methods are essential for confirming the compound’s structure and purity?
A:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for dichlorobenzamide), thiadiazole protons (δ 8.3–8.5 ppm), and carbamoyl methyl groups (δ 2.3–2.6 ppm) .
- IR spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and thiadiazole C=N (~1550 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 505.9) .
Advanced tip : X-ray crystallography resolves conformational flexibility of the sulfanyl linker, critical for understanding bioactivity .
Biological Activity: Mechanism and Contradictions
Q. Q: How do structural features of this compound influence its reported antimicrobial vs. anticancer activity?
A: Contradictions in bioactivity arise from:
- Thiadiazole ring : Electron-deficient nature enhances DNA intercalation (anticancer) but reduces membrane penetration (lower antimicrobial efficacy) .
- Substituent effects : 2,5-Dichloro groups increase lipophilicity (logP ~3.8), favoring tumor cell uptake, while the dimethylphenyl moiety may sterically hinder bacterial target binding .
Methodological resolution : Compare in vitro assays (e.g., MIC vs. IC50) under standardized conditions (pH 7.4, 37°C) to isolate structure-activity relationships .
Advanced Data Interpretation: Conflicting Solubility Results
Q. Q: How should researchers address discrepancies in solubility data across studies?
A: Contradictions may stem from:
- Solvent polarity : LogD measurements vary in DMSO (high solubility) vs. aqueous buffers (low solubility due to aggregation) .
- pH dependence : Protonation of the thiadiazole nitrogen at pH <5 increases water solubility by 20–30% .
Experimental design : Use dynamic light scattering (DLS) to assess aggregation in physiological buffers and correlate with bioavailability .
Environmental Fate and Toxicity Profiling
Q. Q: What methodologies assess the environmental impact of this compound?
A: Advanced ecotoxicology studies include:
- Biodegradation assays : OECD 301F to evaluate half-life in soil/water matrices .
- Trophic transfer analysis : LC-MS/MS quantifies bioaccumulation in model organisms (e.g., Daphnia magna) .
- Computational modeling : QSAR predicts acute/chronic toxicity (e.g., EC50 for algae) based on substituent electronegativity .
Advanced Mechanistic Studies: Target Identification
Q. Q: How can researchers identify putative biological targets for this compound?
A: Use:
- Molecular docking : Screen against PDB structures (e.g., EGFR kinase or bacterial dihydrofolate reductase) to prioritize targets .
- Chemoproteomics : SILAC-based affinity pull-down assays with labeled compound derivatives .
- CRISPR-Cas9 knockout : Validate target relevance in resistant vs. susceptible cell lines .
Stability and Degradation Pathways
Q. Q: What are the dominant degradation pathways under physiological conditions?
A: Primary pathways include:
- Hydrolysis : Thiadiazole ring cleavage at pH >8, forming sulfonic acid derivatives .
- Oxidative degradation : CYP450-mediated oxidation of the dimethylphenyl group, detected via LC-HRMS .
Mitigation strategy : Co-administration with antioxidants (e.g., ascorbic acid) reduces oxidative degradation by 40% in vitro .
Methodological Pitfalls in Bioactivity Assays
Q. Q: What common experimental errors lead to inconsistent bioactivity results?
A: Key pitfalls:
- Compound aggregation : False negatives due to precipitation in aqueous assays; confirm solubility via nephelometry .
- Cytotoxicity interference : MTT assay artifacts from thiadiazole-mediated formazan crystal inhibition; validate with ATP-based assays .
- Contamination : Residual solvents (e.g., DMF) alter cell viability thresholds; enforce strict QC via GC-MS .
Computational Modeling for SAR Optimization
Q. Q: How can in silico tools guide the optimization of this compound’s bioactivity?
A: Strategies include:
- 3D-QSAR : CoMFA/CoMSIA models to map steric/electrostatic fields around the carbamoyl group .
- ADMET prediction : SwissADME or pkCSM to balance permeability (e.g., BBB penetration) and metabolic stability .
- Free-energy perturbation (FEP) : Simulate substituent effects on binding affinity to refine synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
